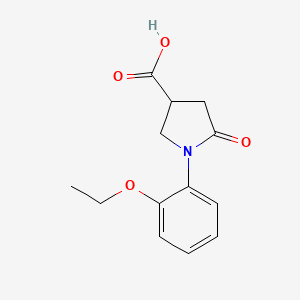

1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-11-6-4-3-5-10(11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVPBLMUOHJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395349 | |

| Record name | 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568558-24-7 | |

| Record name | 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest within the broader class of N-aryl-pyrrolidinones. This class of compounds has garnered significant attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This document will delve into the precise chemical structure, systematic nomenclature, and a plausible synthetic route for this specific derivative, providing a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

This compound is a derivative of pyroglutamic acid, featuring an N-aryl substitution. The core of the molecule is a five-membered lactam (a cyclic amide) ring, specifically a pyrrolidin-2-one structure. A carboxylic acid group is attached at the 3-position of this ring, and a 2-ethoxyphenyl group is bonded to the nitrogen atom at the 1-position.

The systematic IUPAC name for this compound is This compound . The numbering of the pyrrolidine ring begins at the nitrogen atom as position 1.

Key structural features include:

-

Pyrrolidinone Ring: A five-membered saturated ring containing one nitrogen atom and a carbonyl group at the 5-position.

-

Carboxylic Acid Group: A functional group (-COOH) at the 3-position, which can participate in various chemical reactions and biological interactions.

-

N-Aryl Substituent: A 2-ethoxyphenyl group attached to the nitrogen of the pyrrolidinone ring. This lipophilic group can significantly influence the molecule's pharmacological properties.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound with atom numbering.

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C13H15NO4[1] |

| SMILES | CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)O[1] |

| InChI | InChI=1S/C13H15NO4/c1-2-18-11-6-4-3-5-10(11)14-8-9(13(16)17)7-12(14)15/h3-6,9H,2,7-8H2,1H3,(H,16,17)[1] |

| CAS Number | Not available |

Proposed Synthesis Pathway

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

The precursor, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, can be synthesized via a well-documented one-pot reaction between 2-aminophenol and itaconic acid.[2]

Reaction:

2-Aminophenol + Itaconic Acid → 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Experimental Protocol:

-

To a solution of itaconic acid (1.0 equivalent) in water, add 2-aminophenol (0.9 equivalents).

-

Heat the mixture to reflux and maintain for 12 hours.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry to yield 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Williamson Ether Synthesis to Yield this compound

The target compound can then be synthesized from the hydroxyphenyl precursor via a Williamson ether synthesis. This classic method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Reaction:

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid + Ethyl Halide → this compound

Experimental Protocol:

-

Dissolve 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K2CO3, 2.0 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Sources

- 1. PubChemLite - this compound (C13H15NO4) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted biological activities of substituted 5-oxopyrrolidine-3-carboxylic acid derivatives. We will delve into their potent anti-inflammatory, antimicrobial, and anticancer properties, underpinned by a critical analysis of their structure-activity relationships. This guide is designed to be a comprehensive resource, offering not only a thorough review of the current state of research but also detailed experimental protocols and visual representations of key concepts to empower researchers in the field of drug discovery and development.

The 5-Oxopyrrolidine-3-Carboxylic Acid Core: A Versatile Pharmacophore

The pyrrolidinone ring is a five-membered lactam that is a core component of numerous natural products and synthetic compounds with significant biological properties.[1] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers a unique combination of structural features: a rigid cyclic backbone, a hydrogen bond donor and acceptor in the lactam moiety, and a carboxylic acid group that can be readily functionalized. This trifecta of features allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The inherent versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, including but not limited to, anti-inflammatory, antimicrobial, and anticancer applications.[2]

Synthesis and Chemical Derivatization: Building a Library of Bioactive Molecules

The synthetic accessibility of the 5-oxopyrrolidine-3-carboxylic acid core is a key factor driving its exploration in drug discovery. The foundational step typically involves the reaction of a primary amine with itaconic acid.[3] This straightforward condensation reaction allows for the introduction of a wide variety of substituents at the N-1 position of the pyrrolidinone ring, which has been shown to be a critical determinant of biological activity.

Further diversification can be achieved through modification of the carboxylic acid at the C-3 position. A common strategy involves esterification followed by reaction with hydrazine hydrate to yield a carbohydrazide intermediate. This versatile intermediate serves as a linchpin for the synthesis of a plethora of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones.[1][4]

Caption: General synthetic workflow for substituted 5-oxopyrrolidine-3-carboxylic acids.

The structural integrity and purity of the synthesized compounds are paramount for reliable biological evaluation. Physicochemical characterization is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry, to confirm the chemical structure and elemental analysis to verify the empirical formula.[2][5]

A Spectrum of Biological Activities

Substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a remarkable range of biological activities, making them a highly attractive class of compounds for drug development. The specific activity and potency are heavily influenced by the nature and position of the substituents on the core scaffold.

Anti-inflammatory Activity: Targeting Matrix Metalloproteinases

Chronic inflammation is a hallmark of numerous diseases, and enzymes such as matrix metalloproteinases (MMPs) play a crucial role in the inflammatory cascade. Specifically, MMP-2 and MMP-9 are involved in the degradation of the extracellular matrix, a process that is central to inflammation and tissue remodeling. Several substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have been identified as potent inhibitors of MMP-2 and MMP-9, highlighting their potential as anti-inflammatory agents.[2]

| Compound ID | Substitution Pattern | Target | Activity | Reference |

| 3d | Benzoyl-1H-benzo[d][1][3][4]triazol-1-yl and aromatic aldehyde derivatives | MMP-2, MMP-9 | Promising Inhibition | [2] |

| 3e | Benzoyl-1H-benzo[d][1][3][4]triazol-1-yl and aromatic aldehyde derivatives | MMP-2, MMP-9 | Promising Inhibition | [2] |

| 3f | Benzoyl-1H-benzo[d][1][3][4]triazol-1-yl and aromatic aldehyde derivatives | MMP-2, MMP-9 | Promising Inhibition | [2] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted 5-oxopyrrolidine-3-carboxylic acids have shown significant promise in this area, with derivatives exhibiting potent activity against a range of pathogenic bacteria and fungi.[4]

The antimicrobial activity is highly dependent on the substitution pattern. For instance, derivatives bearing a 1-(2-hydroxyphenyl) substituent have demonstrated selective activity against Gram-positive bacteria.[4] The introduction of a 5-nitrothien-2-yl moiety to a hydrazone derivative resulted in promising activity against multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus.[4] Furthermore, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four-fold more potent than clindamycin against methicillin-resistant Staphylococcus aureus (MRSA).[4]

| Compound Derivative | Target Organism(s) | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl moiety | C. auris (multidrug-resistant) | 16 | [4] |

| Hydrazone with 5-nitrothien-2-yl moiety | A. fumigatus (azole-resistant) | - | [4] |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | MRSA TCH 1516 | - | [4] |

| Hydrazone with thien-2-yl fragment | MRSA TCH 1516 | - | [4] |

| Compound 21 (5-nitrothiophene substituent) | Multidrug-resistant S. aureus | - | [3] |

Anticancer Activity: Inducing Programmed Cell Death

The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Several substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant anticancer activity against various cancer cell lines.[3][4]

The mechanism of action for many of these compounds appears to involve the induction of apoptosis, or programmed cell death. The introduction of a 3,5-dichloro-2-hydroxyphenyl substituent has been shown to significantly enhance the in vitro anticancer activity against A549 human lung adenocarcinoma cells.[4] Furthermore, a 5-fluorobenzimidazole derivative with this same substituent exhibited the highest anticancer activity in this cell line.[4] A series of azole and diazole derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid also showed potent anticancer activity against A549 cells.[3]

Caption: A generalized intrinsic apoptosis pathway potentially activated by these compounds.

| Compound Derivative | Cell Line | Activity | Reference |

| 5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Human Lung Adenocarcinoma) | Highest anticancer activity | [4] |

| Azole and diazole derivatives (Compounds 18-22) | A549 (Human Lung Adenocarcinoma) | Most potent anticancer activity | [3] |

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of substituted 5-oxopyrrolidine-3-carboxylic acids.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (medium only)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, positive control, and growth control wells. The final volume in each well will be 100 µL.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

Test compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., doxorubicin)

-

Negative control (vehicle-treated cells)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: MMP-9 Inhibition Assay

This is a general protocol for a fluorometric or colorimetric assay to measure the inhibition of MMP-9 activity.

Materials:

-

Recombinant human MMP-9 enzyme

-

MMP-9 specific substrate (fluorogenic or chromogenic)

-

Assay buffer

-

Test compound stock solution (e.g., in DMSO)

-

Known MMP-9 inhibitor (positive control)

-

96-well black or clear microtiter plate

Procedure:

-

Enzyme Activation: If using a pro-enzyme form of MMP-9, activate it according to the manufacturer's instructions (e.g., using APMA).

-

Prepare Reactions: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated MMP-9 enzyme.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the MMP-9 substrate to each well to start the enzymatic reaction.

-

Measure Signal: Monitor the fluorescence or absorbance change over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

The analysis of structure-activity relationships is crucial for the rational design of more potent and selective drug candidates. For the 5-oxopyrrolidine-3-carboxylic acid scaffold, several key structural features have been identified that influence its biological activity:

-

N-1 Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the N-1 position are critical. Halogenation, particularly with chlorine, at the 3 and 5 positions of a 2-hydroxyphenyl ring significantly enhances both antimicrobial and anticancer activities.[4]

-

C-3 Carboxylic Acid Derivatization: Modification of the carboxylic acid at the C-3 position into hydrazones, azoles, and other heterocyclic moieties is a successful strategy to broaden the spectrum of biological activity.

-

Hydrazone Moiety: The introduction of a hydrazone linkage at the C-3 position often leads to potent antimicrobial and anticancer compounds. The specific aldehyde or ketone used for condensation plays a significant role in determining the final activity. For example, a 5-nitrothien-2-yl group on the hydrazone is associated with strong antifungal and antibacterial properties.[4]

-

Fused Heterocycles: The fusion of other heterocyclic rings, such as benzimidazole, to the core structure can enhance anticancer activity.[4]

Future Perspectives and Conclusion

Substituted 5-oxopyrrolidine-3-carboxylic acids represent a highly promising class of compounds with a diverse range of biological activities. The synthetic accessibility of the core scaffold and the potential for extensive derivatization make it an ideal platform for the development of novel therapeutics. Future research in this area should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the observed biological activities will be crucial for rational drug design and optimization.

-

In Vivo Efficacy and Safety: Promising in vitro candidates need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Expansion of Chemical Diversity: The synthesis and screening of a wider range of derivatives will help to further refine the structure-activity relationships and potentially uncover new biological activities.

References

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., Grybaitė, B., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7966. [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

Sources

Spectroscopic Characterization of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid . In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive characterization. This approach is a cornerstone of chemical research, enabling scientists to anticipate and interpret experimental results with a high degree of confidence.

The core structure, a substituted pyrrolidinone, is a significant scaffold in medicinal chemistry, appearing in various biologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is therefore crucial for synthesis confirmation, quality control, and further drug development endeavors.

Molecular Structure and Key Spectroscopic Features

The structure of this compound combines a saturated heterocyclic system (the pyrrolidinone ring), an aromatic ring, a carboxylic acid, and an ether linkage. Each of these functional groups will give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C nuclei, a complete connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (e.g., the carboxylic acid proton).

- Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[3]

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of singlets.

- If necessary, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine H-C correlations.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the ethoxy, aromatic, and pyrrolidinone-carboxylic acid moieties. The chemical shifts presented below are based on data from closely related N-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.5 (broad) | Singlet | 1H |

| Aromatic Protons | 6.9 - 7.5 | Multiplet | 4H |

| Pyrrolidinone N-CH₂ | 3.8 - 4.1 | Multiplet | 2H |

| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | 2H |

| Pyrrolidinone -CH(COOH) | 3.3 - 3.5 | Multiplet | 1H |

| Pyrrolidinone -COCH₂ | 2.6 - 2.8 | Multiplet | 2H |

| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | 3H |

-

Causality of Experimental Choices: The use of a high-field spectrometer is crucial to resolve the potentially overlapping multiplets of the aromatic and pyrrolidinone protons. The broadness of the carboxylic acid proton is a result of hydrogen bonding and chemical exchange.[5]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | ~174 |

| Pyrrolidinone Amide (-C O-) | ~172 |

| Aromatic Carbons | 110 - 155 |

| Ethoxy (-OC H₂CH₃) | ~64 |

| Pyrrolidinone N-C H₂ | ~51 |

| Pyrrolidinone -C H(COOH) | ~36 |

| Pyrrolidinone -COC H₂ | ~34 |

| Ethoxy (-OCH₂C H₃) | ~15 |

-

Expertise in Interpretation: The chemical shifts of the carbonyl carbons (acid and amide) are characteristically downfield due to the deshielding effect of the electronegative oxygen atoms.[6] The aromatic region will show multiple signals due to the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

- For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

- Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

2. Data Acquisition:

- Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

- A typical spectral range is 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Predicted)

The IR spectrum will be dominated by absorptions from the carboxylic acid and amide functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1740 | Strong |

| C=O Stretch (Amide) | ~1640 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Ether & Acid) | 1300 - 1000 | Strong |

-

Trustworthiness of the Data: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, overlapping with the C-H stretches, is a highly reliable indicator of a carboxylic acid dimer formed through hydrogen bonding.[5][7][8] The two distinct carbonyl peaks are also a key diagnostic feature.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: MS Data Acquisition

1. Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

2. Data Acquisition:

- Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact.

- High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass, which can be used to confirm the molecular formula.[10]

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₁₃H₁₅NO₄. The predicted mass data is based on this formula and data for a structurally similar compound, 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.[11]

| Ion | Predicted m/z |

| [M+H]⁺ | ~250.1023 |

| [M+Na]⁺ | ~272.0842 |

| [M-H]⁻ | ~248.0877 |

-

Authoritative Grounding: The exact mass of the molecule is a fundamental physical property. HRMS can measure this with high precision (typically to within 5 ppm), providing strong evidence for the proposed structure. The observation of common adducts like [M+H]⁺ and [M+Na]⁺ in the positive ion mode is standard in ESI-MS.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of the target compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related compounds. The detailed protocols and interpreted data serve as a valuable resource for those in the field of medicinal chemistry and drug development, ensuring scientific rigor and facilitating the advancement of new chemical entities.

References

-

Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Molecules, 30(12), 2639. [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

-

PubChem. (n.d.). 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

-

PubChem. (n.d.). (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791. [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology ePubl. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. [Link]

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

-

Stoyanov, S., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(9), 14080-14092. [Link]

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Semantic Scholar. [Link]

-

S. S. Savant, et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Journal of Chemical and Pharmaceutical Research, 14(11), 1-6. [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Vaickelioniene, R., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(4), 971. [Link]

-

ResearchGate. (n.d.). 13C-NMR data and significant 1H-NMR data of compound 2. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0305773). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity | MDPI [mdpi.com]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3) [pubchemlite.lcsb.uni.lu]

Solubility of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in lab solvents

An In-depth Technical Guide to the Solubility of 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Laboratory Solvents

Authored by a Senior Application Scientist

Foreword: The Imperative of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising lead compound to a viable therapeutic candidate is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. A compound's ability to dissolve in a given solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. This guide focuses on this compound, a molecule of interest whose solubility profile is a key determinant of its potential.

This document eschews a generic, templatized approach. Instead, it offers a deep dive into the core principles and practical methodologies for characterizing the solubility of this specific molecule. We will dissect its structural components, predict its behavior in various common laboratory solvents, and provide robust, field-tested protocols for empirical determination. The goal is to equip you, the researcher, with the expertise to not only measure but also to understand and strategically modulate the solubility of this and similar compounds.

Molecular Dissection: Predicting Solubility from Structure

The solubility of this compound is governed by the interplay of its three primary functional regions: the polar, ionizable carboxylic acid; the polar, aprotic lactam (oxopyrrolidine); and the largely nonpolar, aromatic ethoxyphenyl group. Understanding the contribution of each is paramount.

-

The Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. Its ability to act as a hydrogen bond donor and acceptor, and critically, to deprotonate to a carboxylate anion (-COO⁻), significantly enhances solubility in polar protic solvents like water, ethanol, and methanol. The pKa of the carboxylic acid is a crucial parameter, as solubility in aqueous media will be highly pH-dependent. At pH values above the pKa, the compound will be ionized and generally more soluble.

-

The Oxopyrrolidine (Lactam) Ring: This five-membered lactam ring is a polar aprotic structure. The carbonyl group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. Its presence increases the overall polarity of the molecule compared to a simple hydrocarbon scaffold.

-

The Ethoxyphenyl Group: This substituent introduces a significant nonpolar character. The benzene ring is hydrophobic, and the ethoxy group (-OCH₂CH₃) adds to this, albeit with a polar ether linkage that can act as a hydrogen bond acceptor. This portion of the molecule will drive solubility in less polar solvents like dichloromethane and can limit solubility in highly polar, aqueous systems.

The balance between the hydrophilic carboxylic acid and lactam moieties and the hydrophobic ethoxyphenyl group suggests that this compound will exhibit complex solubility behavior, likely favoring polar organic solvents where both hydrogen bonding and dispersion forces can be accommodated.

Visualizing the Functional Landscape

The following diagram illustrates the key structural features influencing the solubility of the target molecule.

Caption: Key functional groups governing the solubility of the target molecule.

Experimental Determination of Solubility: A Protocol-Driven Approach

While theoretical predictions are invaluable, empirical data is the gold standard. The following sections detail robust methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with an excess of solid. This is a critical parameter for understanding the intrinsic properties of the molecule.

Protocol: Shake-Flask Method (Gold Standard)

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent in which the compound is freely soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 20 mg/mL). The exact concentration should be recorded.

-

-

Sample Preparation:

-

Aliquot a small volume of the stock solution into separate vials containing 1 mL of each test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate).

-

The goal is to add enough compound to create a suspension, ensuring an excess of solid material. A starting concentration of 100 µg/mL is often a reasonable target.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) to allow for continuous agitation.

-

Equilibration time is critical. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary. A pilot study to determine the time to reach equilibrium is recommended.

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be removed to analyze the saturated supernatant.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.

-

Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) to separate the supernatant. Care must be taken to avoid dislodging the pellet or clogging the filter. Adsorption of the compound to the filter should be assessed.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable mobile phase or solvent for the chosen analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve must be prepared using the stock solution to accurately quantify the concentration in the supernatant.

-

Self-Validating System & Causality:

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached and the solution is truly saturated.

-

Why continuous agitation? This maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring the entire system reaches equilibrium.

-

Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Why a calibration curve? This is fundamental for accurate quantification. The detector response (e.g., UV absorbance) must be correlated with known concentrations of the analyte.

Visualizing the Thermodynamic Solubility Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Anticipated Solubility Profile & Data Summary

While specific experimental data for this compound is not publicly available, we can predict a general solubility profile based on its structure and the principles of "like dissolves like." This predictive table provides a framework for expected results and can guide solvent selection for various applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Phosphate-Buffered Saline (PBS) | Low to Moderate (pH-dependent) | The carboxylic acid can ionize and hydrogen bond with water, but the nonpolar ethoxyphenyl group will limit overall solubility. Solubility will be significantly higher at pH > pKa. |

| Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid and lactam, while also solvating the nonpolar ethoxyphenyl group to some extent. | |

| Polar Aprotic | DMSO, DMF | High | These are excellent solvents for many drug-like molecules. They are highly polar and can act as hydrogen bond acceptors, effectively solvating both the polar and, to a lesser extent, nonpolar regions of the molecule. |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. Solubility is expected to be good but likely lower than in DMSO or DMF. | |

| Nonpolar | Dichloromethane (DCM), Chloroform | Moderate to Low | The ethoxyphenyl group will favor interaction with these solvents, but the highly polar carboxylic acid and lactam will be poorly solvated, limiting overall solubility. |

| Ethyl Acetate | Moderate | This solvent has intermediate polarity and can act as a hydrogen bond acceptor, offering a balance that may effectively dissolve the molecule. | |

| Hexanes, Heptane | Very Low | The high polarity of the carboxylic acid and lactam moieties will make the molecule virtually insoluble in these nonpolar aliphatic hydrocarbons. |

Conclusion and Strategic Implications

The solubility of this compound is a nuanced property dictated by a delicate balance of polar and nonpolar functionalities. This guide has provided the theoretical underpinnings and a robust experimental framework for its thorough characterization. The predicted profile suggests a preference for polar organic solvents, with pH being a critical modulator of aqueous solubility.

For researchers in drug development, establishing a precise solubility profile using the protocols outlined herein is a non-negotiable first step. This data will inform everything from the feasibility of in vitro assays to the design of formulation strategies for in vivo studies. By investing in a rigorous, well-understood solubility assessment, you lay the foundation for the successful advancement of this promising compound.

References

-

Bergström, C. A. (2014). Solubility in Pharmaceutical Development. In Pharmaceutical Profiling in Drug Discovery and Development (pp. 23-56). John Wiley & Sons, Inc. [Link]

-

Avdeef, A. (2012). Solubility of Ionizable Drugs. In Absorption and Drug Development (pp. 1-48). John Wiley & Sons, Inc. [Link]

-

Glombitza, B., & Sugihara, A. (2004). Solubility. In Encyclopedia of Pharmaceutical Technology, Third Edition (pp. 3338-3351). CRC Press. [Link]

-

U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. FDA. [Link]

Physicochemical properties of N-substituted 5-oxopyrrolidine-3-carboxylic acids

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5-oxopyrrolidine ring, a five-membered lactam, stands out as a "privileged scaffold."[1][2] Its prevalence in a multitude of natural products and pharmacologically active agents underscores its unique ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1][3] The N-substituted 5-oxopyrrolidine-3-carboxylic acid motif, in particular, offers a robust and highly tunable platform for drug discovery. The strategic placement of a carboxylic acid group provides a critical interaction point, often for anchoring to enzyme active sites, while the nitrogen atom serves as a versatile handle for introducing a vast array of substituents.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between chemical structure and physicochemical properties. Mastering the ability to modulate these properties—lipophilicity, acidity, and solubility—is fundamental to transforming a biologically active "hit" into a viable clinical candidate with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. Herein, we dissect the synthesis, characterization, and structure-property relationships of this important class of molecules, providing both foundational knowledge and actionable experimental protocols.

The Synthetic Keystone: Forging the 5-Oxopyrrolidine Core

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, as it dictates the feasibility of creating diverse chemical libraries for screening and optimization. The N-substituted 5-oxopyrrolidine-3-carboxylic acids are primarily constructed through a robust and straightforward condensation reaction.

Core Synthesis: Michael Addition and Cyclization

The principal synthetic route involves the reaction of a primary amine (R-NH₂) with itaconic acid.[2][4][5] This process elegantly combines a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular condensation to form the stable five-membered lactam ring.

-

Causality in Action: The choice of solvent and temperature is critical. Refluxing in water or acetic acid provides the necessary thermal energy to overcome the activation barrier for both the initial addition and the subsequent dehydration and cyclization steps.[2] The reaction is often high-yielding and tolerates a wide variety of functional groups on the starting primary amine, making it ideal for library synthesis.

Further functionalization is commonly performed at the C-3 carboxylic acid position. This moiety can be converted into esters, amides, or, significantly, carbohydrazides. These carbohydrazides are exceptionally useful intermediates, readily reacting with aldehydes or ketones to form hydrazones, which have shown significant biological activity.[3][4][6]

Caption: General workflow for synthesis and derivatization.

Structure-Property Relationships: Modulating Physicochemical Behavior

The "N-substituent" is the primary control knob for fine-tuning the physicochemical properties of the entire molecule. By strategically altering its size, polarity, and electronic nature, a medicinal chemist can systematically navigate chemical space to optimize for drug-like characteristics.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The N-substituent dictates the overall lipophilicity. The parent 5-oxopyrrolidine-3-carboxylic acid is highly polar, but adding even a simple N-methyl group begins to increase its LogP. As the substituent becomes larger and more hydrocarbon-rich (e.g., N-phenyl, N-benzyl), the LogP increases significantly. This relationship allows for a rational approach to modulation: if a compound is too polar and exhibits poor cell permeability, increasing the lipophilicity of the N-substituent is a logical first step. Conversely, if a compound is too lipophilic, leading to poor solubility or potential toxicity, incorporating polar functional groups (e.g., hydroxyls, amides) onto the N-substituent can bring the LogP into a more desirable range.

Acidity (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. For N-substituted 5-oxopyrrolidine-3-carboxylic acids, the dominant acidic center is the carboxylic acid at the C-3 position. The pKa of this group typically falls within the range of standard carboxylic acids (around 3-5).[7] This ensures that at physiological pH (~7.4), the molecule exists predominantly in its deprotonated, carboxylate form. This negative charge is often crucial for forming ionic bonds or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a target protein's binding pocket.

While the N-substituent is somewhat remote from the carboxylic acid, its electronic nature can exert a minor influence on the pKa through inductive effects. Electron-withdrawing groups on an N-aryl substituent can slightly lower the pKa (making it more acidic), while electron-donating groups can slightly raise it. However, these effects are generally modest compared to the impact on lipophilicity.

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. The parent scaffold contains two polar, hydrogen-bonding functional groups: the lactam and the carboxylic acid, which confer good aqueous solubility.[8] However, as the N-substituent becomes larger and more lipophilic, it can overwhelm these polar features, leading to a sharp decrease in solubility.

There is a direct trade-off between lipophilicity and solubility. A key challenge in drug development is to find the "sweet spot" where a molecule is sufficiently lipophilic to cross membranes but soluble enough to be formulated and absorbed. For this scaffold, poor solubility driven by a large, non-polar N-substituent can sometimes be mitigated by introducing hydrogen bond donors or acceptors (e.g., a hydroxyl or methoxy group) onto that substituent, breaking up crystal lattice packing and improving solvation.

Table 1: Physicochemical Properties of the Parent Scaffold and N-Substituted Analogs

| Compound | N-Substituent | Molecular Weight ( g/mol ) | Calculated XLogP3 | Melting Point (°C) |

| 5-Oxopyrrolidine-3-carboxylic acid | -H | 129.11 | -1.2 | 184 |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[9] | -CH₃ | 143.14 | -0.8 | Not Reported |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[6] | -C₆H₄-NHCOCH₃ | 262.26 | 0.4 | Not Reported |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[5] | -C₆H₄-OH | 221.21 | 0.9 | Not Reported |

Note: XLogP3 values are computationally predicted and serve as a relative measure of lipophilicity.

Essential Experimental Protocols: A Self-Validating System

Accurate and reproducible measurement of physicochemical properties is the bedrock of trustworthy drug development. The following protocols describe standard, reliable methods for characterizing new chemical entities based on the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

-

Expert Rationale: The shake-flask method is the "gold standard" for determining lipophilicity. It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (pH 7.4 for LogD₇.₄), providing a result that reflects the behavior of the compound in its relevant ionization state. Using a buffer is critical, as the ionization of the carboxylic acid will significantly impact partitioning.

-

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This ensures that the subsequent partitioning is not skewed by the mutual miscibility of the solvents.

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio, e.g., 1 mL of each).

-

Spiking: Add a small aliquot of the compound stock solution to the vial, ensuring the final concentration is well within the linear range of the analytical detection method.

-

Equilibration: Cap the vial tightly and shake it vigorously on a mechanical shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove a known volume from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

-

Caption: Workflow for Shake-Flask LogD determination.

Protocol 2: Determination of Acidity (pKa) by Potentiometric Titration

-

Expert Rationale: Potentiometric titration is a highly accurate method for determining pKa. It relies on monitoring the change in pH of a solution of the compound as a known concentration of a strong base (titrant) is added. The pKa corresponds to the pH at which the acidic functional group is exactly half-neutralized, which is identified as the midpoint of the inflection in the titration curve.

-

Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent (e.g., methanol) may be used if solubility is low, but its effect on the pKa must be considered or corrected for.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

-

Titration: Begin stirring the solution. Add small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH) using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the first derivative of this curve; the peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).

-

Conclusion and Future Outlook

The N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold represents a powerful platform in the pursuit of novel therapeutics. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while the distinct roles of the N-substituent and the C-3 carboxylic acid provide orthogonal handles for modulating biological activity and physicochemical properties. A thorough understanding and precise measurement of lipophilicity, acidity, and solubility are not merely academic exercises; they are essential, decision-driving components of any successful drug discovery program. By applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complex, multidimensional optimization process that lies on the path to identifying new medicines.

References

-

Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

-

Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

PubChem (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available at: [Link]

-

Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

-

PubChem (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. L-Pyroglutamic Acid | 98-79-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Pyroglutamic Acid Derivatives

Abstract

Pyroglutamic acid, a deceptively simple lactam derived from glutamic acid, has carved a significant niche in the landscape of medicinal chemistry. Initially identified in 1882, its journey from a natural curiosity to a privileged chiral scaffold in modern drug discovery is a testament to its remarkable versatility.[1] This in-depth technical guide provides a comprehensive exploration of the discovery, history, and ever-expanding role of pyroglutamic acid and its derivatives in the development of novel therapeutics. We will delve into its fundamental chemical properties that render it an ideal chiral building block, trace its historical impact on the synthesis of groundbreaking medicines, and survey its current applications across a spectrum of diseases, from cardiovascular disorders to neurodegenerative conditions. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis and biological evaluation of this remarkable class of compounds.

The Genesis of a Privileged Scaffold: Discovery and Physicochemical Properties

First isolated in 1882 through the thermal cyclization of glutamic acid, pyroglutamic acid (5-oxoproline) remained a relatively understudied natural product for several decades.[1] Its inherent chirality and rigid, five-membered ring structure, however, were destined to capture the attention of synthetic and medicinal chemists. The true potential of pyroglutamic acid as a chiral synthon began to be realized in the latter half of the 20th century, particularly with the burgeoning field of asymmetric synthesis.[2][3]

Pyroglutamic acid's utility stems from several key features:

-

Inherent Chirality: As a derivative of the naturally occurring L-glutamic acid, L-pyroglutamic acid provides a readily available and inexpensive source of chirality, a critical aspect in the design of stereospecific drugs.[2]

-

Structural Rigidity: The lactam ring imposes conformational constraints, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

-

Multiple Functionalization Points: The carboxylic acid, the lactam nitrogen, and the C3 and C4 positions of the pyrrolidinone ring offer multiple sites for chemical modification, allowing for the creation of diverse chemical libraries.[2]

These properties have established pyroglutamic acid as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

A Historical Keystone in Cardiovascular Drug Discovery: The Rise of ACE Inhibitors

The 1980s marked a pivotal moment for pyroglutamic acid in medicinal chemistry with its instrumental role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a revolutionary class of antihypertensive drugs.[2] The journey from the snake venom peptide teprotide to orally active small molecule inhibitors is a classic case study in rational drug design, with pyroglutamic acid serving as a crucial structural mimic.

Early research identified the importance of a proline residue at the C-terminus of ACE substrates and inhibitors. The rigid pyrrolidine ring of proline was found to fit snugly into a hydrophobic pocket of the ACE active site. L-pyroglutamic acid, with its similar five-membered ring structure, emerged as an ideal and readily available starting material for the synthesis of proline bioisosteres.[2][2]

Synthetic Workflow: From Pyroglutamic Acid to an ACE Inhibitor Precursor

The following diagram illustrates a generalized synthetic workflow for the conversion of L-pyroglutamic acid to a key intermediate used in the synthesis of early ACE inhibitors. This process highlights the strategic manipulation of the pyroglutamic acid scaffold.

Caption: Generalized workflow for the synthesis of an ACE inhibitor precursor from L-pyroglutamic acid.

This strategic use of pyroglutamic acid as a chiral building block enabled the efficient and stereocontrolled synthesis of a wide range of potent ACE inhibitors, fundamentally changing the management of hypertension and heart failure.

The Dark Side of Cyclization: Pyroglutamated Amyloid-Beta in Alzheimer's Disease

While the cyclization of glutamic acid to pyroglutamic acid is a boon for synthetic chemists, a similar transformation in a biological context is implicated in the pathology of Alzheimer's disease. The N-terminally truncated and pyroglutamated form of the amyloid-beta (Aβ) peptide, known as pE-Aβ or AβpE3-42, is now recognized as a key neurotoxic species that initiates and accelerates the aggregation cascade leading to the formation of amyloid plaques.[4][5][6]

The formation of pE-Aβ is catalyzed by the enzyme glutaminyl cyclase, which cyclizes the N-terminal glutamate residue of truncated Aβ peptides.[4] This modification confers several pathogenic properties to the Aβ peptide:

-

Increased Aggregation Propensity: pE-Aβ is more prone to aggregation than its unmodified counterpart.[5]

-

Enhanced Stability and Protease Resistance: The pyroglutamate cap protects the peptide from degradation by aminopeptidases.

-

Increased Neurotoxicity: pE-Aβ oligomers are highly toxic to neurons.[5]

The pE-Aβ Cascade: A Vicious Cycle of Neurodegeneration

The formation of pE-Aβ is believed to trigger a cascade of events that culminates in synaptic dysfunction and neuronal death. The following diagram illustrates the proposed signaling pathway initiated by pE-Aβ aggregates.

Caption: The pathogenic cascade initiated by the formation of pyroglutamated amyloid-beta (pE-Aβ) in Alzheimer's disease.

This understanding of the role of pE-Aβ has opened up new therapeutic avenues for Alzheimer's disease, with glutaminyl cyclase inhibitors and antibodies targeting pE-Aβ emerging as promising drug candidates.

Broadening Horizons: Diverse Therapeutic Applications of Pyroglutamic Acid Derivatives

The versatility of the pyroglutamic acid scaffold extends far beyond cardiovascular and neurodegenerative diseases. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating its status as a true privileged structure in medicinal chemistry.

Anti-inflammatory Agents

Pyroglutamic acid derivatives have shown promise as inhibitors of various inflammatory targets. For instance, certain derivatives have been identified as inhibitors of vascular cell adhesion molecule-1 (VCAM-1), a key player in the inflammatory response, making them potential therapeutics for conditions like rheumatoid arthritis and asthma.[7]

A common method to evaluate the anti-inflammatory potential of pyroglutamic acid derivatives is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyroglutamic acid derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. Nitrite is a stable product of NO, and its concentration is indicative of NO production.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Anticancer Agents

The rigid scaffold of pyroglutamic acid has also been exploited in the design of anticancer agents. Derivatives have been synthesized that target various cancer-related enzymes and signaling pathways. For example, some pyroglutamic acid-based compounds have shown inhibitory activity against fibroblast activation protein (FAP), a serine protease that is overexpressed in the stroma of many epithelial cancers and is involved in tumor growth and invasion.[7]

Other Therapeutic Areas

The applications of pyroglutamic acid derivatives continue to expand, with research exploring their potential in:

-

Antiviral and Antibacterial agents: As mimics of natural products with antimicrobial activity.[3]

-

Dermatology: The sodium salt of pyroglutamic acid, sodium PCA, is used as a humectant in skin and hair care products due to its excellent moisturizing properties.[1]

Future Perspectives and Conclusion

The journey of pyroglutamic acid from its discovery to its current standing as a cornerstone of medicinal chemistry is a compelling narrative of scientific ingenuity. Its inherent chirality, structural rigidity, and synthetic tractability have solidified its position as a privileged scaffold for the design of a diverse array of bioactive molecules. From the life-saving ACE inhibitors to the promising new therapies for Alzheimer's disease, the impact of pyroglutamic acid on human health is undeniable.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for developing novel therapeutics based on the pyroglutamic acid core will undoubtedly continue to grow. The exploration of new substitution patterns, the development of innovative synthetic routes, and the application of computational drug design will further unlock the therapeutic potential of this remarkable molecule. The enduring legacy of pyroglutamic acid serves as a powerful reminder that even the simplest of natural products can hold the key to solving complex medical challenges.

References

-

Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. [Link][2]

-

Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: a unique chiral synthon. Tetrahedron: Asymmetry, 20(13), 1581-1632. [Link][3]

-

Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link][7]

-

Wikipedia. (n.d.). Pyroglutamic acid. In Wikipedia. Retrieved January 23, 2026, from [Link][1]

-

Stewart, G. W. (2024). Pyroglutamate acidosis 2023. A review of 100 cases. Clinical Medicine, 24(2), 100030. [Link]

-

Wang, R., et al. (2023). Metabolic Landscape of Endometrial Cancer: Insights into Pathway Dysregulation and Metabolic Features. Cancers, 15(13), 3379. [Link]

-

European Patent Office. (2012). Synthesis and uses of pyroglutamic acid derivatives (EP 2021334 B1). [Link][8]

-

Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. [9]

-

Bayer, T. A. (2021). Pyroglutamate Aβ cascade as drug target in Alzheimer's disease. Molecular Neurodegeneration, 16(1), 88. [Link][4]

-

Discovery and Validation of Potential Serum Biomarkers with Pro-Inflammatory and DNA Damage Activities in Ulcerative Colitis: A Comprehensive Untargeted Metabolomic Study. International Journal of Molecular Sciences, 24(13), 10983. [Link]

-

Google Patents. (n.d.). EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs. [10]

-

BioSerendipity. (2017, September 6). Targeting Pyroglutamate Aβ in Alzheimer's Disease. [Link][5]

-

Scansetti, M., et al. (2007). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters, 9(11), 2159–2162. [Link][11]

-

Portelius, E., et al. (2017). Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1–40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology. Acta Neuropathologica, 134(1), 81-97. [Link][6]

-

García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Carradori, S., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(11), 3297. [Link]

-

Bayer, T. A. (2021). Pyroglutamate Aβ cascade as drug target in Alzheimer's disease. ResearchGate. [Link]

-

Nichols, S. E., et al. (2015). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 29(10), 965–976. [Link]

-

In vitro and in vivo anti-inflammatory activity and chemical composition of Renealmia petasites Gagnep. (2023). ResearchGate. [Link]

-

Wirths, O., et al. (2010). Detection of Peri-Synaptic Amyloid-β Pyroglutamate Aggregates in Early Stages of Alzheimer's Disease and in AβPP Transgenic Mice Using a Novel Monoclonal Antibody. The American Journal of Pathology, 177(1), 201–211. [Link]

-

IC 50 values for the inhibition of ACE by compounds 1-14. (n.d.). ResearchGate. [Link]

-

de Souza, M. V. N. (2005). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Revista Brasileira de Ciências Farmacêuticas, 41(2), 129-141. [Link]

-

Chaheine, C. M., et al. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses, 98, 194-226. [Link]

-

Anwar, M., et al. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry, 1(13), 2364-2376. [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyroglutamate Aβ cascade as drug target in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Pyroglutamate Aβ in Alzheimer’s Disease | BioSerendipity [bioserendipity.com]

- 6. Pyroglutamation of amyloid-βx-42 (Aβx-42) followed by Aβ1–40 deposition underlies plaque polymorphism in progressing Alzheimer's disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 10. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 11. Synthesis of pyroglutamic acid derivatives via double michael reactions of alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Robust Reversed-Phase HPLC Purification Method for 1-(2-Ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract